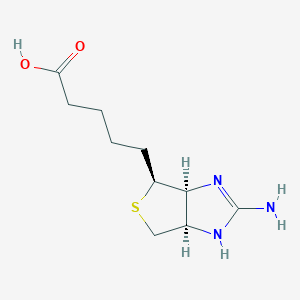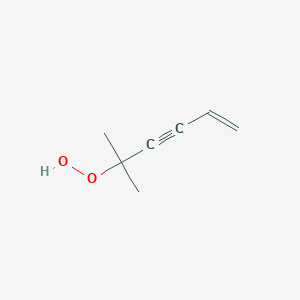
2-Iminobiotina
Descripción general
Descripción
2-Iminobiotin, also known as 6-amino-2-methyl-3-hexynoic acid, is an important biochemical compound that has a wide range of applications in scientific research. It is a derivative of biotin, a vitamin found in many foods, and is commonly used in biochemical and physiological studies. 2-Iminobiotin has been used in a variety of lab experiments, including enzyme assays, protein and nucleic acid structure studies, and gene expression studies.
Aplicaciones Científicas De Investigación
Neuroprotección en el paro cardíaco
La 2-Iminobiotina ha sido estudiada por sus potenciales efectos neuroprotectores en casos de paro cardíaco . En un modelo de rata que imita el paro cardíaco, se encontró que la this compound mejoraba la memoria y el aprendizaje . Esto es particularmente relevante ya que los supervivientes del paro cardíaco extrahospitalario a menudo experimentan déficits cognitivos .
Tratamiento de la encefalopatía neonatal
La encefalopatía neonatal después de la asfixia perinatal es una causa principal de muerte y discapacidad neonatal . La this compound ha mostrado promesa como agente neuroprotector, además de la hipotermia terapéutica, para mejorar el resultado de estos neonatos .
Inhibición de las sintetasas de óxido nítrico
La this compound es un inhibidor selectivo de las sintetasas de óxido nítrico (NOS) a través de su grupo guanidino . Esta inhibición puede ser útil en varios contextos de investigación y terapéuticos donde es necesario controlar la actividad de las NOS.
Estudio de las proteínas de la superficie celular
La this compound puede ser útil en el estudio de las proteínas de la superficie celular . Puede utilizarse para etiquetar y recuperar selectivamente los componentes que son sensibles al periodato de la superficie intacta de los eritrocitos humanos .
Mejora de la memoria y el aprendizaje
Además de sus efectos neuroprotectores en el paro cardíaco, se ha encontrado que la this compound mejora la memoria y el aprendizaje en un modelo de rata después de la oclusión de cuatro vasos .
Farmacocinética y seguridad en neonatos
La farmacocinética y la seguridad a corto plazo de la this compound se han investigado en neonatos tratados con hipotermia terapéutica
Mecanismo De Acción
Target of Action
2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .
Mode of Action
2-Iminobiotin interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .
Biochemical Pathways
The primary biochemical pathway affected by 2-Iminobiotin is the NO biosynthesis pathway . By inhibiting NOS, 2-Iminobiotin reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.
Pharmacokinetics
The pharmacokinetics of 2-Iminobiotin have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .
Result of Action
The administration of 2-Iminobiotin has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of 2-Iminobiotin rats compared to vehicle . This suggests that 2-Iminobiotin has a neuroprotective effect, potentially due to its inhibition of NO production .
Action Environment
The action of 2-Iminobiotin can be influenced by environmental factors such as temperature. For instance, it has been observed that 2-Iminobiotin, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .
Direcciones Futuras
2-Iminobiotin has shown potential as a neuroprotective drug after cardiac arrest . It has been found to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Since 2-Iminobiotin has already shown to be safe in a phase 1 clinical trial in adult human volunteers, it is a suitable candidate for translation to a human phase 2 study after out-of-hospital cardiac arrest .
Análisis Bioquímico
Biochemical Properties
2-Iminobiotin interacts with the biotin-binding protein, streptavidin . The mechanism of action of 2-Iminobiotin primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group .
Cellular Effects
2-Iminobiotin has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . It has been observed that 2-Iminobiotin improves short-term outcome as demonstrated by an increased survival .
Molecular Mechanism
The mechanism of action of 2-Iminobiotin primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group . NOS oxidizes the guanidino-nitrogen of L-arginine to produce nitric oxide and L-citrulline .
Temporal Effects in Laboratory Settings
In a study, it was observed that memory function on day 32 was significantly preserved in all doses of 2-Iminobiotin rats compared to vehicle . Also, from day 3 until day 27 rats were monitored periodically for any abnormalities .
Dosage Effects in Animal Models
In a study, adult rats treated with 3 gifts of 2-Iminobiotin every 12 h in a dose range of 1.1–30 mg/kg/dose directly upon reperfusion showed significant improved memory and learning after four vessel occlusion compared to vehicle-treated rats .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVANQJRLPIHNS-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158431 | |
| Record name | 2-Iminobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13395-35-2 | |
| Record name | 2-Iminobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iminobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Iminobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IMINOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















